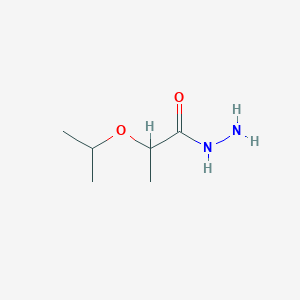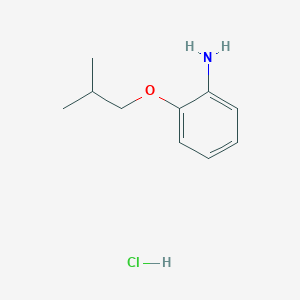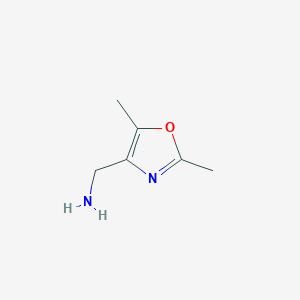![molecular formula C14H8BrN3O4 B1284473 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 904814-03-5](/img/structure/B1284473.png)
2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H8BrN3O4 and its molecular weight is 362.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been developed for imidazo[1,2-a]pyridine derivatives, highlighting the importance of the nitro group in facilitating chlorine displacement and expanding structural diversity (Bazin et al., 2013).
Structural Analysis : Research on the crystal structure and spectroscopic properties of benzimidazole derivatives has been conducted, providing insights into their molecular structure and interactions (Hranjec et al., 2008).
Biological Activities and Applications
Antibacterial Activity : Studies have been conducted on the antibacterial properties of various imidazo[1,2-a]pyridine derivatives, although some did not show significant activity against tested bacteria (Ablo et al., 2022).
Anticancer Potential : Certain imidazo[1,2-a]pyridine derivatives have shown promising anticancer activities, particularly against human leukemia cell lines (Guillon et al., 2022).
Antileishmanial and Antitrypanosomal Activities : Some 3-nitroimidazo[1,2-a]pyridine derivatives have been identified for their potential in treating parasitic diseases with low cytotoxicity (Fersing et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
For instance, piperine, a compound with a similar benzodioxol group, has been reported to have therapeutic potential against various types of cancers .
Mode of Action
Compounds with similar structures, such as piperine, have been reported to regulate crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Compounds with similar structures, such as piperine, have been reported to regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
Compounds with similar structures, such as piperine, have been reported to have bioavailability enhancing abilities .
Result of Action
Compounds with similar structures, such as piperine, have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Análisis Bioquímico
Biochemical Properties
2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound exhibits competitive inhibition, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to prostaglandins. This interaction is significant as it can modulate inflammatory responses and pain perception.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, the compound has demonstrated cytotoxic activity, leading to cell death at higher concentrations . It influences cell signaling pathways by inhibiting the activity of COX enzymes, which are involved in the production of signaling molecules like prostaglandins. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX enzymes, resulting in persistent anti-inflammatory effects. The potential for degradation necessitates careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits COX enzymes without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These findings highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins . The compound interacts with COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins. By inhibiting COX activity, the compound can alter metabolic flux and reduce the levels of prostaglandins, thereby modulating inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of COX enzymes. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and nuclear envelope, where COX enzymes are localized . The compound’s activity is influenced by its ability to reach these compartments and interact with its target enzymes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations, enhancing its efficacy in inhibiting COX activity.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O4/c15-14-13(8-1-3-10-11(5-8)22-7-21-10)16-12-4-2-9(18(19)20)6-17(12)14/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDNCZFTZISIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587663 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-03-5 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)




![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)


